molecular formula C20H18N4O4 B2376374 5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1192572-09-0

5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2376374
CAS No.: 1192572-09-0
M. Wt: 378.388
InChI Key: HTJHTOINBONPFA-UHFFFAOYSA-N
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Description

5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the trimethoxyphenyl group.

    3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole: Lacks the pyrazole ring.

Uniqueness

The presence of both the pyrazole and trimethoxyphenyl groups in 5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-25-16-9-13(10-17(26-2)18(16)27-3)19-21-20(28-24-19)15-11-14(22-23-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJHTOINBONPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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